Enantioselective Resolution Efficiency of D-Phenylglycine Hydrochloride Versus L-Isomer Using (+)-Camphor-10-Sulfonic Acid
The optical resolution of DL-phenylglycine via diastereomeric salt formation with (1S)-(+)-camphor-10-sulfonic acid provides a high-efficiency route to D-phenylglycine. In a head-to-head comparison of the resulting diastereomeric salts, the desired D-PG·(+)-CS salt was obtained with an isolated yield of 45.7% and an optical purity of 98.8% [1]. This resolution efficiency is attributed to the dense and stable crystal structure of the D-salt, which contrasts sharply with the coarse, 'holey' structure of the more-soluble L-PG·(+)-CS salt [1]. This enables straightforward isolation of the target enantiomer via fractional crystallization, demonstrating a practical advantage over methods requiring more complex or less selective resolution techniques.
| Evidence Dimension | Resolution Efficiency (Isolated Yield and Optical Purity) |
|---|---|
| Target Compound Data | Isolated yield: 45.7%; Optical purity: 98.8% |
| Comparator Or Baseline | L-PG·(+)-CS diastereomeric salt (more-soluble, lower melting point/enthalpy, freely soluble in water) |
| Quantified Difference | Target D-salt is less soluble and readily crystallizes, enabling a 45.7% yield at 98.8% purity in a single resolution step; the L-salt remains in solution. |
| Conditions | Diastereomeric salt formation in aqueous solution using (1S)-(+)-camphor-10-sulfonic acid as resolving agent. |
Why This Matters
This data quantifies the efficiency and reliability of a proven industrial resolution method, allowing procurement teams to benchmark the yield and enantiopurity of D-phenylglycine hydrochloride derived from this specific chiral technology.
- [1] Ryuzo Yoshioka, Hajime Hiramatsu, Kimio Okamura, Ikuko Tsujioka, Shin-ichi Yamada. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. J. Chem. Soc., Perkin Trans. 2, 2000, 2121-2128. View Source
